molecular formula C11H8BrN3O2S B3914998 N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide CAS No. 6137-91-3

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B3914998
CAS No.: 6137-91-3
M. Wt: 326.17 g/mol
InChI Key: XYAUPFPBHYRFTR-UHFFFAOYSA-N
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Description

N-[(5-Bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide is a sophisticated acyl thiourea derivative synthesized for advanced research in medicinal and bioinorganic chemistry. Its molecular structure, featuring hard and soft donor atoms (O, N, S), makes it a versatile ligand for forming coordination complexes with various transition metal ions such as Co(II), Ni(II), and Cu(II) . These complexes are of significant interest for studying their thermal decomposition behaviors and kinetic stability . In biological research, this compound has demonstrated considerable potential in pharmacological screening. Studies highlight its promise as an antitumor agent, with its bioactivity potentially linked to its ability to bind with specific proteins, as explored through molecular docking simulations . Furthermore, structurally related furan-2-carboxamide derivatives have shown significant antimicrobial activity against clinically isolated drug-resistant bacterial strains, including A. baumannii and MRSA, suggesting a valuable application in developing new anti-infective agents . The compound's mechanism of action in inducing anticancer effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like DNA and proteins . This multifaceted research value makes it a critical reagent for scientists investigating novel metal-based therapeutics, antimicrobial strategies, and the fundamental coordination chemistry of heteroatom-rich ligands.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUPFPBHYRFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400809
Record name STK034221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-91-3
Record name STK034221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, metal complexes formed with this ligand have shown enhanced anticancer activities due to their ability to interact with DNA, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its structural features allow it to bind effectively to enzyme active sites, thus modulating their activity .

Material Science

In the realm of materials science, this compound has potential applications in the development of new materials:

  • Synthesis of Metal Complexes : The compound can form stable complexes with transition metals (e.g., Co(II), Ni(II), Cu(II)), which are useful in catalysis and as functional materials in electronics . These complexes exhibit unique thermal and electronic properties that can be harnessed for various industrial applications.

Agricultural Applications

The compound's derivatives have been explored for use as agrochemicals:

  • Pesticide Development : Research indicates that this compound can serve as an intermediate in the synthesis of novel pesticides. Its ability to interact with biological systems makes it a candidate for developing effective agricultural chemicals.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocus AreaKey Findings
KSU BAP Study Synthesis and CharacterizationInvestigated thermal degradation and complex formation with transition metals; demonstrated anticancer activity against specific cell lines.
ResearchGate Publication Antitumor ActivityShowed high binding affinity to CT-DNA, indicating potential for anticancer drug development.
Academia.edu Study Metal ComplexesCharacterized metal complexes formed with the ligand; assessed antioxidant properties alongside thermal stability.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Selected Thiourea Derivatives
Compound Name Core Structure Substituent Yield (%) Melting Point (°C) Key Applications
N-[(5-Bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide (Target Compound) Furan-2-carboxamide 5-Bromopyridin-2-yl Not reported Not reported Metal complexation, antimicrobial
N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) 2-Chlorobenzamide 5-Bromopyridin-2-yl Not reported Not reported Anticancer, metal coordination
N-(4-Bromophenyl)furan-2-carboxamide Furan-2-carboxamide 4-Bromophenyl 94 Not reported Suzuki-Miyaura cross-coupling precursor
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2,4-Dioxoimidazolidin-5-yl 82 244–246 Structural studies
N-(4-Hydroxyphenyl)carbamothioyl)furan-2-carboxamide Furan-2-carboxamide 4-Hydroxyphenyl Not reported Not reported Antioxidant activity
Key Observations:
  • Core Structure Influence : Replacing the furan-2-carboxamide core with thiophene-2-carboxamide (as in the thiophene analog) increases melting points (244–246°C vs. ~200°C for many furan analogs), likely due to enhanced sulfur-mediated intermolecular interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in the target compound) reduce synthetic yields compared to electron-donating groups. For example, N-(4-bromophenyl)furan-2-carboxamide achieves a 94% yield due to optimized Suzuki-Miyaura cross-coupling conditions, whereas nitro-substituted analogs yield only 50–79% .
  • In contrast, hydroxyl-substituted analogs (e.g., N-(4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide) exhibit antioxidant activity due to radical-scavenging phenolic groups .

Pharmacological and Functional Comparisons

  • Antiviral Activity: Structurally similar compounds, such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, inhibit enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, suggesting that bromine or fluorine substituents on aromatic rings enhance viral protein binding .
  • Anticancer Potential: The target compound’s metal complexes are under investigation for cytotoxicity, while analogs like (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide show chemopreventive activity in HCT116 colon cancer cells by modulating lipid metabolism in cancer stem cells .
  • Insecticidal Applications: Derivatives such as N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide demonstrate insect growth-regulatory activity, highlighting the versatility of the furan-2-carboxamide scaffold in agrochemical design .

Metal Complexation and Antimicrobial Activity

The target compound forms stable complexes with Cu(II), Ni(II), and Co(II), which exhibit enhanced antimicrobial activity compared to the free ligand.

Structural Insights from Spectroscopy

  • FT-IR : The thiourea (-N-C=S) stretch in the target compound appears at ~1250 cm⁻¹, consistent with analogs like N-(benzylcarbamothioyl)furan-2-carboxamide .
  • ¹H NMR : The pyridine proton signals in the target compound resonate at δ 8.2–8.5 ppm, distinct from phenyl-substituted analogs (δ 7.3–7.8 ppm) due to deshielding by the bromine atom .

Q & A

Q. Solubility Optimization Table :

Solvent System Concentration (mg/mL) Application
DMSO:PBS (1:4)12.5 ± 0.8Cellular assays
PEG-400:Water (3:7)9.2 ± 0.5Pharmacokinetic studies
β-Cyclodextrin15.3 ± 1.1In vivo formulations

Advanced Note : Co-solvency with Tween-80 (0.1%) enhances membrane permeability .

What crystallization conditions yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C for 72 hours .
  • Vapor Diffusion : Diffuse diethyl ether into a DCM solution (1 mg/mL) .
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling (100 K) .

How can structural derivatives be synthesized to enhance pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to modulate lipophilicity (ClogP 2.1 → 1.8) .
  • Ring Modifications : Replace furan with thiophene to alter π-π stacking .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to improve bioavailability .

What methods assess thermal stability for storage and formulation?

Methodological Answer:

  • TGA/DSC : Determine decomposition onset (~210°C) and identify polymorphs .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC .

How can computational modeling guide SAR studies?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potential maps for bromine’s role in binding .
  • Molecular Docking : AutoDock Vina screens against PDB targets (e.g., 3POZ) to prioritize synthetic targets .
  • MD Simulations : GROMACS models solvation effects on conformation (10 ns trajectories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 2
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N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide

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